molecular formula C19H24ClN3O2 B2568684 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(quinolin-2-yl)methanone hydrochloride CAS No. 1396791-56-2

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(quinolin-2-yl)methanone hydrochloride

Cat. No.: B2568684
CAS No.: 1396791-56-2
M. Wt: 361.87
InChI Key: LSWHLFIVJBJQDI-UHFFFAOYSA-N
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Description

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(quinolin-2-yl)methanone hydrochloride: is a complex organic compound that features a piperazine ring, a quinoline moiety, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative and the quinoline derivative

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline ring can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be performed on the piperazine ring or the quinoline moiety.

  • Substitution: : Substitution reactions can occur at different positions on the piperazine and quinoline rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Quinone derivatives, which can be further modified or used in other reactions.

  • Reduction: : Reduced forms of the piperazine or quinoline rings, which may have different biological activities.

  • Substitution: : Substituted derivatives of the piperazine and quinoline rings, which can have varied applications.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Explored for its therapeutic potential, particularly in the development of new drugs.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, while the quinoline moiety may be involved in inhibiting or activating certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the presence of both the piperazine and quinoline rings. Similar compounds may include other piperazine derivatives or quinoline derivatives, but the combination of these two functional groups in this particular arrangement sets it apart.

List of Similar Compounds

  • Piperazine derivatives: Trimetazidine, Ranolazine, Befuraline, Aripiprazole

  • Quinoline derivatives: Levofloxacin, Ciprofloxacin, Amoxicillin

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-quinolin-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2.ClH/c23-18(15-5-6-15)13-21-9-11-22(12-10-21)19(24)17-8-7-14-3-1-2-4-16(14)20-17;/h1-4,7-8,15,18,23H,5-6,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWHLFIVJBJQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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